molecular formula C9H15ClO B13317202 1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde

1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13317202
M. Wt: 174.67 g/mol
InChI Key: KCAOTIISBIHUIF-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chloromethyl group and a methyl group at the first and second positions, respectively, along with a carbaldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 2-methylcyclohexane-1-carbaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclohexane ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-(Chloromethyl)-2-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(Chloromethyl)-2-methylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group can act as an electrophilic center, making it susceptible to nucleophilic attack. The aldehyde group can undergo various transformations, including oxidation and reduction, which are essential in many biochemical and industrial processes.

Comparison with Similar Compounds

    1-(Chloromethyl)cyclohexane-1-carbaldehyde: Lacks the methyl group at the second position.

    2-Methylcyclohexane-1-carbaldehyde: Lacks the chloromethyl group.

    1-(Bromomethyl)-2-methylcyclohexane-1-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to the presence of both a chloromethyl group and a methyl group on the cyclohexane ring, which imparts distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

1-(chloromethyl)-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H15ClO/c1-8-4-2-3-5-9(8,6-10)7-11/h7-8H,2-6H2,1H3

InChI Key

KCAOTIISBIHUIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CCl)C=O

Origin of Product

United States

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